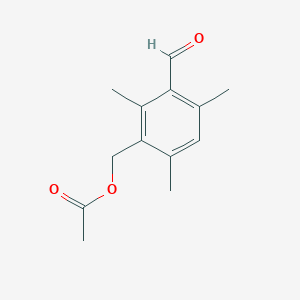

3-Formyl-2,4,6-trimethylbenzyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often involves cyclization reactions and electrophilic displacement. For instance, some derivatives are synthesized by cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, with their structures verified through various analytical methods such as IR, (1)H NMR, and (13)C NMR (Jin et al., 2006). Electrophilic displacement of the formyl and acetyl group in related compounds, like 2,4,6-trimethoxybenzaldehyde, has also been observed, indicating a similar synthetic pathway could be applicable (Strating, Thijs, & Zwanenburg, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-formyl-2,4,6-trimethylbenzyl acetate has been elucidated through X-ray crystallography, providing insights into their crystal systems and lattice parameters. For example, the synthesis and X-ray crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene offer insights into the molecular packing and intermolecular interactions within the crystal structure (Arockia Samy & Alexander, 2012).

Chemical Reactions and Properties

Reactions involving derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often result in the formation of products with significant bioactivity or unique structural features. For instance, the reaction of 2,4,6-trimethoxybenzyl compounds leads to the formation of isomeric trienes, demonstrating their reactivity and potential for synthesis of bioactive compounds (DeCosta, Howell, Pincock, & Rifai, 2000).

Physical Properties Analysis

The physical properties of compounds related to 3-formyl-2,4,6-trimethylbenzyl acetate, such as melting points and solubility, are crucial for their application in synthesis. For example, the preparation of 2,3,6-trimethylbenzyl alcohol by the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde, with a melting point of 83–85 °C, highlights the importance of understanding these properties for practical applications (Kawai, Yamazaki, & Yuhashi, 1974).

Applications De Recherche Scientifique

Peptide Synthesis

3-Formyl-2,4,6-trimethylbenzyl acetate has been explored for its potential in peptide synthesis. Stewart (1966) conducted model experiments with 2,4,6-trimethylbenzyl esters of N-acylamino acids and discovered that this ester group can be cleaved by hydrogen bromide in acetic acid under specific conditions. This reaction does not affect benzyl esters but removes benzyloxycarbonyl amino-protecting groups, making 2,4,6-trimethylbenzyl esters suitable for synthesizing various benzyloxycarbonyl peptide 2,4,6-trimethylbenzyl esters up to the hexapeptide level (Stewart, 1966).

Chemical Reactivity and Synthesis

The reactivity of 3-Formyl-2,4,6-trimethylbenzyl acetate in different chemical environments has been studied. For example, Stewart (1966) also found that this compound is selectively cleaved by cold trifluoroacetic acid without affecting other amino-protecting groups, illustrating its potential value in peptide syntheses where alkaline conditions might be detrimental (Stewart, 1966).

Organic Chemistry Applications

In organic chemistry, the properties of 3-Formyl-2,4,6-trimethylbenzyl acetate have been leveraged for various applications. For instance, Suzuki et al. (1971) investigated the products obtained by nitration of dichloro and dibromotetramethylbenzenes with fuming nitric acid, yielding various polysubstituted benzylic compounds (Suzuki, Nakamura, & Takeshima, 1971).

Electrophilic Displacement Studies

Studies have also been conducted on the electrophilic displacement of the formyl and acetyl group in related compounds, which can provide insights into the behavior of 3-Formyl-2,4,6-trimethylbenzyl acetate under similar conditions (Strating, Thijs, & Zwanenburg, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

(3-formyl-2,4,6-trimethylphenyl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAXHSXXDPQPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352496 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2,4,6-trimethylbenzyl acetate | |

CAS RN |

137380-48-4 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)